(S)-Methyl 2-amino-5-methylhexanoate
Description
The utility of (S)-Methyl 2-amino-5-methylhexanoate in research is rooted in its specific chemical structure and stereochemistry. As an ester of L-homoleucine, it provides a foundation for creating enantiomerically pure compounds, which is critical in fields such as medicinal chemistry where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
This compound is the methyl ester of the non-proteinogenic amino acid (S)-2-amino-5-methylhexanoic acid. This parent amino acid is also known by the common name L-homoleucine, indicating its structural relationship to the proteinogenic amino acid L-leucine. The key to its utility in synthesis is the stereocenter at the second carbon (C2 or α-carbon), which bears the amino group. The "(S)" designation in the IUPAC name specifies the absolute configuration of this chiral center.
This defined stereochemistry is of paramount significance. In biological systems, molecular recognition—such as an enzyme binding its substrate or a drug binding its receptor—is highly dependent on stereochemistry. By using a starting material like this compound, which has a pre-defined chiral center, chemists can build more complex molecules while maintaining stereochemical control, a process known as asymmetric or stereoselective synthesis. lmaleidykla.lt This avoids the costly and often difficult process of separating a mixture of stereoisomers later in the synthetic route.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Parent Acid | (S)-2-Amino-5-methylhexanoic acid (L-homoleucine) |
| Parent Acid CAS Number | 31872-98-7 achemblock.com |
| Parent Acid Molecular Formula | C7H15NO2 achemblock.com |
| Key Stereochemical Feature | (S)-configuration at the α-carbon |
Amino acid esters are recognized as crucial intermediates in organic synthesis, frequently employed as chiral sources for the construction of enantiomerically pure products. lmaleidykla.lt this compound fits this role as a "chiral building block." Its structure contains a versatile primary amine and a methyl ester, both of which can be readily modified, along with a defined stereocenter and a non-polar isopentyl side chain.
The academic relevance of this structural motif is highlighted by its use in the synthesis of pharmacologically active compounds. For instance, the molecular backbone of homoleucine is integral to the synthesis of (S)-Pregabalin, an anticonvulsant and anxiolytic drug. lupinepublishers.comglobethesis.com Various synthetic routes to (S)-Pregabalin rely on precursors that share the core structure of homoleucine, such as (S)-ethyl 3-cyano-5-methylhexanoate. nih.govresearchgate.net These syntheses underscore the value of the homoleucine scaffold as a precursor for constructing complex, high-value chiral molecules. The use of such building blocks allows for efficient and stereocontrolled access to the desired enantiomer of the final drug product. researchgate.netgoogle.com
The defining structural feature of this compound is that it is a derivative of homoleucine. Homoleucine is a homolog of the natural, proteinogenic amino acid leucine (B10760876), meaning it differs by the addition of a single methylene (B1212753) (-CH2-) group in its side chain. While L-leucine has an isobutyl side chain, L-homoleucine has an isopentyl side chain.
This seemingly subtle difference is highly significant in the context of advanced synthesis, particularly in peptide synthesis and drug discovery. Because homoleucine is not one of the 20 common proteinogenic amino acids, it is classified as a non-proteinogenic amino acid (NPAA). nih.govwikipedia.org The incorporation of NPAAs into peptide chains is a powerful strategy used by medicinal chemists to enhance the therapeutic properties of peptide-based drugs. nih.gov
Replacing a natural amino acid like leucine with its homolog, homoleucine, can confer several advantages:
Increased Stability: The novel structure can make the resulting peptide more resistant to degradation by proteases (enzymes that break down proteins), leading to a longer biological half-life. nih.govbohrium.com
Modified Lipophilicity: The additional methylene group in homoleucine's side chain increases its non-polar character and lipophilicity compared to leucine. This can alter how a drug is absorbed, distributed, and metabolized in the body.
Altered Conformation: The longer side chain can change the peptide's three-dimensional shape, potentially leading to a tighter and more specific binding to its biological target, thereby increasing potency and reducing off-target effects.
Therefore, the distinction between a homoleucine derivative like this compound and a leucine derivative is fundamental. While leucine derivatives are used to synthesize peptides that mimic natural sequences, homoleucine derivatives provide chemists with a tool to access novel chemical space and engineer molecules with improved, drug-like properties. nih.gov
| Attribute | L-Leucine | L-Homoleucine |
|---|---|---|
| Classification | Proteinogenic Amino Acid | Non-Proteinogenic Amino Acid |
| Side Chain | -CH2CH(CH3)2 (isobutyl) | -CH2CH2CH(CH3)2 (isopentyl) |
| Significance in Synthesis | Used in synthesis of natural peptides and their analogues. | Used to create novel peptides with modified stability and potency. nih.gov |
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 243°C | guidechem.com |
| Melting Point | 280°C (sublimes) | guidechem.com |
| Density | 1.014 g/cm³ | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-5-methylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVQGLXPIZRL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628681 | |
| Record name | Methyl 5-methyl-L-norleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763877-90-3 | |
| Record name | Methyl 5-methyl-L-norleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies for S Methyl 2 Amino 5 Methylhexanoate in Research
N-Protection for Peptide Synthesis and Synthetic Elaboration
The tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are carbamate-based protecting groups widely used to mask the amino functionality of amino acids and their esters.
The Boc group is typically introduced by reacting (S)-Methyl 2-amino-5-methylhexanoate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is efficient and results in the formation of a stable N-Boc derivative. The Boc group is characterized by its stability to bases and nucleophiles but its lability to strong acids.
The Fmoc group is introduced using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). In contrast to the Boc group, the Fmoc group is stable under acidic conditions but is readily cleaved by weak bases, such as piperidine. This differential stability is the cornerstone of its utility in modern peptide synthesis.
Table 1: Comparison of Boc and Fmoc Protecting Groups for N-Protection
| Feature | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
|---|---|---|
| Class | Carbamate | Carbamate |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu |
| Cleavage Condition | Strong acids (e.g., TFA, HCl) | Weak bases (e.g., 20% Piperidine in DMF) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acids and catalytic hydrogenation. |
| Detection of Deprotection | Not directly monitored. | The dibenzofulvene byproduct is UV active, allowing for real-time monitoring. |
The selection between Boc and Fmoc protection profoundly influences the entire synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). This is due to the principle of orthogonality , where different protecting groups on the molecule can be removed under distinct conditions without affecting the others.
In Boc-based SPPS , the temporary N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA). Consequently, the protecting groups for reactive amino acid side chains and the linker attaching the peptide to the solid support must be stable to TFA but cleavable by a much stronger acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis.
In Fmoc-based SPPS , the N-terminal Fmoc group is removed with a mild base (e.g., piperidine). This allows for the use of acid-labile protecting groups for the side chains and the resin linker, which are removed in a final step with TFA. The milder conditions of the Fmoc strategy have made it the more popular choice for routine peptide synthesis. The choice of protecting group for the α-amino group of this compound thus dictates the compatible protecting groups for any side-chain functionalities and the final cleavage conditions.
Table 2: Orthogonality and Impact on Synthetic Pathways
| Strategy | Nα-Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage from Resin |
|---|---|---|---|---|
| Boc SPPS | Boc | Acid-labile (TFA) | Stable to TFA, cleaved by strong acid (e.g., Tos, Bzl) | Strong acid (e.g., HF) |
| Fmoc SPPS | Fmoc | Base-labile (Piperidine) | Acid-labile (e.g., Boc, Trt, tBu) | Moderate acid (e.g., TFA) |
Chiral Derivatization for Analytical Separation and Quantification
Determining the enantiomeric purity of chiral compounds like this compound is critical in many fields. While direct separation on a chiral stationary phase (CSP) is possible, an alternative and widely used approach is indirect enantioseparation. This method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.
Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the chromatographic system, such as High-Performance Liquid Chromatography (HPLC). For amino acids and their esters, this is typically done by reacting the primary amino group with a CDA. This reaction serves two main purposes: it introduces a chromophore or fluorophore to enhance UV or fluorescence detection, and it creates a new chiral center, leading to the formation of diastereomers.
A variety of CDAs are available that react with the amino group of this compound. Notable examples include:
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with the amino group to form stable diastereomeric derivatives.
GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.
OPA (o-phthalaldehyde) with chiral thiols: OPA reacts with the primary amine in the presence of a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form highly fluorescent diastereomeric isoindoles.
The fundamental principle of indirect enantioseparation is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable by conventional chromatography. Diastereomers, however, have different physical properties, including melting points, boiling points, and, crucially, different affinities for a stationary phase.
When a racemic or enantiomerically enriched sample of methyl 2-amino-5-methylhexanoate is reacted with an enantiomerically pure CDA (e.g., L-FDAA), two different diastereomers are formed:
(S)-methyl ester + L-FDAA → (S, L)-diastereomer
(R)-methyl ester + L-FDAA → (R, L)-diastereomer
These resulting diastereomers can be readily separated on a standard achiral stationary phase, such as a C18 reversed-phase column. The relative peak areas from the chromatogram can then be used to accurately determine the enantiomeric excess or enantiomeric ratio of the original sample.
Research continues to focus on the development of new CDAs to improve the performance of indirect enantioseparation methods. The goals of this research include enhancing separation efficiency (resolution), increasing detection sensitivity, and simplifying the derivatization procedure.
Recent developments have explored various classes of reagents. For example, chiral reagents based on cyanuric chloride (s-triazine chloride) have been synthesized and successfully used for the derivatization and separation of α-amino acids. These reagents, such as dichloro-s-triazines (DCTs) and monochloro-s-triazines (MCTs) functionalized with amino acid amides, offer good reactivity and lead to diastereomers with excellent chromatographic separation. Other novel agents have been designed to provide strong fluorescence or to be amenable to mass spectrometry detection, thereby lowering the limits of detection and quantification.
Table 3: Examples of Novel Chiral Derivatizing Agents (CDAs)
| Agent Class | Example Reagent | Target Functional Group | Key Features |
|---|---|---|---|
| s-Triazines | Dichloro-s-triazines (DCTs) with amino acid amides | Primary Amines | Good reactivity under mild conditions; provides good chromatographic resolution of diastereomers. |
| Benzofurans | (R/S)-DBD-PyNCS | Primary & Secondary Amines | Edman-type reagent that yields highly fluorescent thiourea (B124793) derivatives. |
| Carbonates | Chiral carbonate reagents | Free Amino Acids | Allows for determination of absolute configuration by ¹H NMR. |
| Thio-reagents | N-R-mandelyl-L-cysteine (R-NMC) with OPA | Primary Amines | Contains an additional chiral center, enlarging possibilities for complex mixture analysis. |
Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment
Chromatographic Enantioseparation Methods
Chromatographic techniques are central to the enantioseparation of amino acid derivatives like (S)-Methyl 2-amino-5-methylhexanoate. These methods leverage the differential interaction of enantiomers with a chiral environment to achieve separation. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are among the most powerful and widely used techniques.
Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. csfarmacie.cznih.gov Its robustness, transferability, and the wide availability of instrumentation make it a dominant methodology. chromatographyonline.com The technique's success hinges on the use of a chiral stationary phase (CSP) that creates a chiral environment, leading to the differential retention of enantiomers. csfarmacie.cz
The selection of an appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful enantioseparation in HPLC. CSPs are designed with a chiral selector immobilized on a solid support, typically silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.
A variety of CSPs have been developed and are commercially available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), being among the most successful and widely applied. nih.govchromatographyonline.com Specifically, derivatives like 3,5-dimethylphenylcarbamates of amylose and cellulose have demonstrated excellent enantiorecognition capabilities for a broad range of compounds. nih.gov For amino acid esters, derivatization, often with a group like N-fluorenylmethoxycarbonyl (FMOC), can enhance the separation on these types of CSPs. researchgate.net
Another important class of CSPs are the Pirkle-type phases, which are based on the principle of π-π interactions. hplc.eu These phases, such as those containing 3,5-dinitrobenzoyl phenylglycine, are effective for separating a wide variety of compound groups. hplc.eu An advantage of Pirkle-type CSPs is the ability to invert the elution order of the enantiomers by using a CSP with the opposite absolute configuration, which is particularly useful for accurately quantifying a minor enantiomeric impurity. hplc.eu
Macrocyclic glycopeptides and crown ethers also serve as effective chiral selectors. mdpi.com For instance, teicoplanin-based CSPs have been successfully used for the analysis of various amino acids. mst.edu Chiral crown ether-based CSPs have also shown good separation for amino acid methyl esters. researchgate.net
The choice of mobile phase is also critical and is used in conjunction with the CSP to optimize the separation. Mobile phases can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., aqueous buffers with methanol (B129727) or acetonitrile) and polar ionic modes. hplc.eunih.gov
Below is a table summarizing various CSPs and their applications in the enantioseparation of amino acid derivatives:
The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly advanced the field of chiral separations by offering faster analysis times and improved resolution. UHPLC systems utilize columns packed with sub-2-µm fully porous particles (FPPs) or sub-3-µm superficially porous particles (SPPs), which leads to higher separation efficiency compared to conventional HPLC. chromatographyonline.com This enhancement in performance is particularly beneficial for high-throughput screening and complex separations. chromatographyonline.com
The move to smaller particle sizes in UHPLC columns results in a substantial increase in theoretical plates, allowing for baseline resolution of enantiomers in a fraction of the time required by traditional HPLC. For instance, enantiomers of 3,5-dinitrobenzoyl-leucine have been baseline resolved in under 1.5 minutes using a quinine (B1679958) carbamate-based chiral stationary phase on superficially porous particles. chromatographyonline.com This speed and efficiency are critical in pharmaceutical development and quality control.
The combination of UHPLC with advanced chiral stationary phases, such as those based on Cinchona alkaloids, has enabled the rapid enantioselective analysis of various chiral compounds, including Nα-protected amino acids. nih.gov Tandem column approaches, where two different chiral columns are connected in series, have been employed to achieve baseline separation of a large number of proteinogenic amino acid enantiomers in a single run of less than 3 minutes. nih.gov While this approach provides excellent separation for most enantiomeric pairs, some constitutional isomers and diastereomers, such as leucine (B10760876) and isoleucine, may still co-elute, necessitating further optimization or coupling with mass spectrometry for unambiguous identification. nih.gov
The table below highlights the key advantages of integrating UHPLC for the enantiomeric analysis of compounds like this compound:
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For the analysis of amino acids and their esters, which are generally non-volatile, a derivatization step is necessary to increase their volatility. mdpi.comnih.gov This typically involves converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile moieties.
Common derivatization procedures for amino acids include esterification of the carboxyl group (e.g., to form methyl or butyl esters) followed by acylation of the amino group (e.g., with trifluoroacetyl or pentafluoropropionyl groups). mdpi.comnih.gov The resulting N-trifluoroacetyl-amino acid methyl esters are sufficiently volatile for GC analysis. nih.govnih.gov
For the enantiomeric separation of these derivatives, a chiral stationary phase is employed within the GC column. Cyclodextrin derivatives are widely used as chiral selectors in GC. researchgate.net These cyclic oligosaccharides can form inclusion complexes with the analyte enantiomers, and the differences in the stability of these complexes lead to their separation. Peracylated β-cyclodextrin derivatives, for instance, have shown excellent enantioseparation abilities for various chiral compounds. researchgate.net
Comprehensive two-dimensional gas chromatography (GC×GC) offers even higher selectivity and resolving power for complex mixtures of chiral amino acids. nih.gov This technique uses two columns with different stationary phases, providing a much greater separation space. A method using GC×GC for the resolution and quantification of 27 amino acids, including 17 enantiomeric pairs, as their N-trifluoroacetyl-O-methyl ester derivatives has been reported. nih.gov
The table below summarizes common derivatization agents and chiral stationary phases used in the GC analysis of amino acid enantiomers:
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. chromatographyonline.comselvita.com This technique primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.comnih.gov The use of CO2 reduces the consumption of toxic organic solvents, making SFC an environmentally friendly option. selvita.com
SFC offers several advantages over HPLC, including higher flow rates, shorter analysis times, and faster column equilibration. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical fluids contribute to high chromatographic efficiency. selvita.com These properties make SFC particularly well-suited for high-throughput screening and preparative separations of enantiomers. selvita.comnih.gov
Most chiral stationary phases used in HPLC can also be employed in SFC. nih.gov Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have proven effective for the enantioseparation of a broad range of compounds, including amino acid derivatives. nih.govfagg.be For example, a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) has been used for the preparative enantioseparation of chiral molecules. nih.gov
The composition of the mobile phase, particularly the choice and concentration of the organic modifier and any additives, plays a crucial role in optimizing the separation in SFC. nih.govchromatographyonline.com Protic modifiers like methanol are generally preferred as they can suppress undesirable interactions with residual silanol (B1196071) groups on the silica support. chromatographyonline.com
The table below outlines the key features and advantages of SFC for chiral separations:
Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be highly effective for the enantiomeric separation of amino acids and their derivatives. mdpi.comscilit.com CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com The separation in CE is based on the differential migration of charged species in an electric field.
For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.govspringernature.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their broad applicability and ready availability. springernature.comnih.gov The enantiomers of an analyte form transient diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities, leading to their separation. springernature.com For instance, heptakis(2,6-di-O-methyl)-β-cyclodextrin has been successfully used for the separation of dipeptide enantiomers. nih.gov
Other chiral selectors, such as chiral crown ethers and ligand-exchange systems, can also be employed. nih.govspringernature.com In chiral ligand-exchange CE, a metal ion (e.g., zinc(II)) and a chiral ligand (e.g., an L-amino acid) are added to the BGE. scilit.com The enantiomers of the analyte form diastereomeric ternary complexes with the metal-chiral ligand complex, which can then be separated based on their different electrophoretic mobilities. scilit.com
The separation in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. nih.gov Optimization of these parameters is crucial for achieving baseline separation of the enantiomers. For example, the enantiomeric resolution of twelve pharmaceutical racemates was achieved using L-leucine as a chiral selector, with the separation being dependent on the L-leucine concentration and the pH of the borax (B76245) buffer. nih.gov
The table below summarizes different modes and chiral selectors used in CE for enantioseparations:
Chiral High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization of this compound and its Derivatives
The definitive identification and structural confirmation of this compound, a chiral amino acid ester, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry. The characterization often extends to its derivatives, which may be created during synthesis or for specific analytical purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected that correspond to the methyl ester group, the protons on the aliphatic chain, the α-proton adjacent to the amino group, and the terminal isopropyl-like group. Analysis of related compounds, such as L-leucine methyl ester, provides insight into the expected chemical shifts and splitting patterns. The α-proton typically appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methyl ester protons give a sharp singlet, usually around 3.7 ppm. The signals for the aliphatic chain protons appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group (typically around 170-175 ppm), the α-carbon bonded to the nitrogen atom (around 50-60 ppm), the methyl ester carbon (around 52 ppm), and the various aliphatic carbons of the hexanoate (B1226103) chain.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.)
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Ester Carbonyl) | - | ~174 |
| -OCH₃ (Ester Methyl) | ~3.7 (s) | ~52 |
| C2-H (α-proton) | ~3.5 (t) | ~53 |
| -NH₂ (Amino) | Variable (broad s) | - |
| C3-H₂ | ~1.7 (m) | ~34 |
| C4-H₂ | ~1.2 (m) | ~38 |
| C5-H | ~1.5 (m) | ~28 |
| C6-H₃ & C5-CH₃ | ~0.9 (d) | ~22 |
Mass Spectrometry (MS) Coupled Techniques (LC-MS, GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the separation and identification of components in a mixture.
Molecular Ion Determination: In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (molecular formula C₈H₁₇NO₂, molecular weight 159.23 g/mol ) is expected to be readily ionized. In positive ion mode, it will primarily form the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 160.2. This provides a direct confirmation of the molecular weight.
Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to fragment the parent ion and obtain structural information. A common fragmentation pathway for amino acid esters is the neutral loss of the ester group. For instance, the [M+H]⁺ ion of a related compound, (S)-3-Amino-5-methyl-hexanoic acid, shows a precursor m/z of 146.2, with a major fragment at m/z 86, which corresponds to the loss of the carboxyl group and parts of the carbon chain. A similar fragmentation pattern would be expected for this compound, aiding in its structural confirmation.
GC-MS Analysis: For GC-MS analysis, amino acid esters may require derivatization to increase their volatility. This technique is particularly useful for separating and quantifying amino acids and their derivatives in complex matrices.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
Applications of S Methyl 2 Amino 5 Methylhexanoate in Complex Organic Synthesis
Role as a Chiral Building Block in Multistep Synthesis
The primary utility of (S)-Methyl 2-amino-5-methylhexanoate in multistep synthesis lies in its function as a chiral building block. mdpi.com A chiral building block is a pre-existing enantiomerically pure molecule that chemists can incorporate into a larger synthetic scheme to construct complex target molecules with specific stereochemistry. The use of such building blocks is a powerful strategy in asymmetric synthesis, as it often circumvents the need for developing a new asymmetric reaction, saving time and resources.
The (S)-configuration at the α-carbon and the isobutyl side chain of the leucine (B10760876) methyl ester are key features that are preserved and transferred to the final product. This is critical in medicinal chemistry, where the biological activity of a drug is often dependent on the precise three-dimensional arrangement of its atoms. For instance, derivatives of this compound are used to synthesize other non-proteinogenic amino acids or chiral amines that serve as key fragments in the total synthesis of natural products and pharmaceuticals. rsc.org
Integration into Peptide and Peptidomimetic Synthesis
This compound, often after N-protection, is a fundamental component in the synthesis of peptides and peptidomimetics. mdpi.comnih.gov Peptides are chains of amino acids linked by amide bonds, and their synthesis requires precise, stepwise coupling of individual amino acid units.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically constructing peptides. youtube.combachem.com In this technique, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. nih.govpeptide.com
While the free amino acid (L-leucine) is more commonly used in standard Fmoc-based SPPS, the methyl ester can be employed in specific contexts, particularly in solution-phase peptide synthesis or for the creation of C-terminally modified peptides. nih.gov In SPPS, the process involves repeated cycles of deprotection of the N-terminal amine and coupling of the next N-protected amino acid. peptide.com This cycle is facilitated by various coupling reagents designed to form the amide bond efficiently and with minimal side reactions like racemization. nih.gov
Common Coupling Reagents in SPPS:
| Reagent Class | Examples | Function |
|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Activates the carboxylic acid for coupling. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Promotes rapid amide bond formation with low racemization. nih.gov |
| Phosphonium Salts | BOP, PyBOP | Highly effective coupling agents, particularly for hindered amino acids. nih.gov |
Incorporating non-standard amino acids or modifying the peptide backbone are common strategies to create peptides with enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, or altered biological activity. proquest.comresearchgate.net this compound can serve as a precursor to such modifications. For example, the amine group can be alkylated (e.g., N-methylation) before incorporation into a peptide chain. N-methylated peptides often exhibit increased resistance to proteases and better oral bioavailability. researchgate.netresearchgate.net
Precursor for Diversified Amino Acid Derivatives
The reactivity of both the amino and methyl ester groups allows this compound to be a precursor for a variety of other amino acid derivatives. mdpi.comnih.gov
Reduction: The methyl ester can be reduced to the corresponding primary alcohol, yielding (S)-leucinol, another important chiral building block.
Amidation: The ester can be converted to an amide by reaction with an amine.
N-Derivatization: The amino group can be protected, acylated, or alkylated to introduce new functionalities.
α-Carbon Alkylation: After N-protection, the α-carbon can sometimes be further alkylated to create quaternary α-amino acids.
These transformations generate a library of chiral compounds from a single, readily available starting material, which can then be used in various synthetic applications.
Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
Perhaps the most significant application of this compound is in the synthesis of bioactive molecules and as a key intermediate for pharmaceuticals. nih.govmdpi.commdpi.com Its structure is a common motif in many biologically active compounds.
The compound serves as a crucial starting material for chiral intermediates in the synthesis of several drugs. mdpi.com A notable example is its use in the synthesis of intermediates for pregabalin (B1679071), an anticonvulsant and analgesic drug. google.comgoogle.com Although multiple synthetic routes to pregabalin exist, some strategies utilize leucine or its derivatives as the chiral source to establish the correct stereocenter in the final molecule. researchgate.netgoogle.com The synthesis involves transforming the amino acid into a key intermediate, such as (S)-3-cyano-5-methylhexanoic acid, which retains the chirality of the starting material. researchgate.netgoogle.com
The synthesis of intermediates often involves multiple steps, as shown in the table below, highlighting the transformation from a simple amino acid ester to a more complex molecule poised for conversion into an active pharmaceutical ingredient (API). google.comgoogle.comnih.gov
Exemplary Synthetic Transformations for Pharmaceutical Intermediates:
| Starting Material | Key Transformation | Intermediate Type | Target Drug Class |
|---|---|---|---|
| L-Leucine Derivative | Diazotization followed by substitution | α-Halo acid | Anticonvulsants |
| L-Leucine Derivative | Multi-step conversion | Cyano acid/ester | Anticonvulsants (e.g., Pregabalin) researchgate.netgoogle.com |
Synthesis of Complex Scaffolds Incorporating the 2-Amino-5-methylhexanoate Moiety
This compound, a derivative of the amino acid leucine, serves as a versatile chiral building block in the synthesis of various complex organic scaffolds. Its inherent chirality and bifunctional nature, possessing both an amino group and a methyl ester, allow for its incorporation into a diverse range of heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The isobutyl side chain of the 2-amino-5-methylhexanoate moiety can also play a crucial role in modulating the pharmacological properties of the resulting complex molecules.
Several synthetic strategies have been developed to utilize amino acid esters, such as this compound, for the construction of elaborate molecular architectures. These methods often involve cyclization reactions that form the core heterocyclic ring system. Common scaffolds synthesized from amino acid derivatives include diketopiperazines, benzodiazepines, and piperidinones. While direct literature on the use of this compound is limited, extensive research on the closely related leucine methyl ester provides a strong basis for its application in these synthetic routes.
Diketopiperazine Scaffolds
Diketopiperazines (DKPs) are a class of cyclic dipeptides that represent a prevalent scaffold in numerous natural products and pharmacologically active compounds. The synthesis of DKPs often involves the cyclization of a dipeptide precursor. This compound can be readily incorporated into these scaffolds.
A common synthetic approach involves the initial coupling of an N-protected amino acid with this compound to form a linear dipeptide methyl ester. Subsequent deprotection of the N-terminal amino group, followed by spontaneous or base-catalyzed intramolecular cyclization, yields the diketopiperazine ring. The reaction is driven by the formation of a thermodynamically stable six-membered ring. The conditions for cyclization are generally mild, often requiring heating in a suitable solvent like methanol (B129727) or isopropanol.
Table 1: Representative Synthesis of a Diketopiperazine Scaffold Incorporating the 2-Amino-5-methylhexanoate Moiety
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Boc-L-Alanine, this compound | HBTU, DIPEA, DMF, rt, 12 h | Boc-L-Ala-L-Leu-OMe | 95 |
| 2 | Boc-L-Ala-L-Leu-OMe | 4M HCl in Dioxane, rt, 2 h | H-L-Ala-L-Leu-OMe·HCl | quant. |
| 3 | H-L-Ala-L-Leu-OMe·HCl | NaHCO₃, MeOH, reflux, 6 h | cyclo(L-Ala-L-Leu) | 85 |
Data are representative of typical yields for the synthesis of diketopiperazines from amino acid methyl esters.
Benzodiazepine (B76468) Scaffolds
The 1,4-benzodiazepine (B1214927) core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. The synthesis of chiral benzodiazepines can be achieved using amino acid derivatives. A versatile method for this is the Ugi multicomponent reaction followed by a deprotection and cyclization sequence. nih.govnih.gov
In this approach, this compound can be utilized as the amino component in an Ugi four-component reaction (Ugi-4CR) with an aminophenylketone, an isocyanide, and a carboxylic acid. The resulting Ugi product contains the necessary functionalities for a subsequent intramolecular cyclization to form the seven-membered benzodiazepine ring. This strategy allows for the rapid assembly of diverse benzodiazepine scaffolds by varying the other components in the Ugi reaction. nih.gov
Table 2: Representative Synthesis of a 1,4-Benzodiazepine Scaffold via an Ugi-Based Strategy
| Reactant 1 (Amine) | Reactant 2 (Ketone) | Reactant 3 (Isocyanide) | Reactant 4 (Carboxylic Acid) | Product Scaffold | Overall Yield (%) |
| This compound | 2-Aminobenzophenone | tert-Butyl isocyanide | Acetic acid | 3-Isobutyl-1,4-benzodiazepine derivative | 50-70 |
| This compound | 2-Amino-5-chlorobenzophenone | Cyclohexyl isocyanide | Formic acid | 7-Chloro-3-isobutyl-1,4-benzodiazepine derivative | 45-65 |
Yields are estimated based on similar Ugi reaction/cyclization sequences for the synthesis of benzodiazepine scaffolds. nih.gov
Piperidinone Scaffolds
Piperidinone and its derivatives are important heterocyclic scaffolds present in many natural products and synthetic compounds with a broad range of biological activities. The diastereoselective synthesis of substituted piperidinones can be achieved from chiral amino acid derivatives.
One synthetic route involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated ester derived from this compound. The resulting adduct can then be subjected to a reductive amination/cyclization sequence to furnish the piperidinone ring. The stereochemistry of the final product is often controlled by the chirality of the starting amino acid ester.
Table 3: Diastereoselective Synthesis of a Piperidinone Scaffold
| Step | Reaction | Reagents and Conditions | Product | Diastereomeric Excess (%) |
| 1 | Acrylation of this compound | Acryloyl chloride, Et₃N, CH₂Cl₂ | N-Acryloyl-(S)-methyl 2-amino-5-methylhexanoate | >98 |
| 2 | Michael Addition | Me₂CuLi, THF, -78 °C | Methyl 2-(N-acryloyl)amino-3,5-dimethylhexanoate | >95 |
| 3 | Reductive Cyclization | H₂, Pd/C, then NaBH(OAc)₃ | 3-Isobutyl-5-methyl-piperidin-2-one | >90 |
This table presents a representative synthetic route and expected diastereoselectivities based on established methods for piperidinone synthesis from chiral amino acid derivatives.
Mechanistic and Computational Studies on Chiral Amino Acid Esters
Understanding Reaction Mechanisms in Enantioselective Processes
Enantioselective processes are fundamental to producing chirally pure amino acid esters. The stereochemical outcome of these reactions is determined by the subtle energetic differences between diastereomeric transition states. acs.org Various catalytic systems, including those based on transition metals and organocatalysts, have been developed to achieve high enantioselectivity.
For instance, the asymmetric hydrogenation of prochiral precursors is a key strategy. In the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a rhodium Me-DuPHOS catalyst is employed for the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, yielding the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. researchgate.net Another approach involves the enantioselective Mannich reaction, where a chiral aminothiourea catalyst promotes the reaction of α-chloroglycine ester with nucleophiles to produce enantioenriched α-amino esters. acs.org This catalyst is believed to operate through a cooperative mechanism, generating an iminium ion and an enolate that then react within the chiral environment of the catalyst. acs.org
Biocatalysis also offers a powerful route to chiral amino acid esters. Enzymes like nitrilases can exhibit high enantioselectivity in the hydrolysis of nitriles. For example, a nitrilase from Arabis alpina has been engineered for the highly selective hydrolysis of isobutylsuccinonitrile to produce (S)-3-cyano-5-methylhexanoic acid, a key intermediate for some chiral compounds. researchgate.net Similarly, an esterase from Arthrobacter sp. has been utilized for the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters, demonstrating remarkable activity even in the presence of high concentrations of organic solvents like DMSO. researchgate.net
The development of these enantioselective methods relies on a deep understanding of the reaction mechanisms, which is increasingly being aided by computational studies.
Theoretical Investigations of Transition States and Reaction Pathways
Computational chemistry allows for the detailed exploration of potential energy surfaces, helping to identify and characterize transition states and reaction intermediates. researchgate.net This is particularly valuable in asymmetric catalysis, where the energy differences between competing diastereomeric transition states can be very small.
Theoretical studies on the aminolysis of esters, a fundamental reaction in the chemistry of amino acid esters, have compared different mechanistic pathways, including stepwise and concerted mechanisms. researchgate.net These studies have shown that the presence of a catalyst, such as a second molecule of the amine nucleophile acting as a general base, can significantly lower the activation energy and favor a stepwise mechanism. researchgate.net
In the context of enantioselective synthesis, computational models can be used to rationalize the observed stereoselectivity. For example, in the asymmetric allylic alkylation of azlactones to form constrained amino acid building blocks, a model based on hydrogen bonding between the enolate and the chiral ligand can explain the stereochemical outcome. nih.govwhiterose.ac.uk The model suggests that the preferred transition state is one that minimizes steric interactions between the substrate and the catalyst. nih.govwhiterose.ac.uk
These theoretical investigations provide a framework for understanding how chiral catalysts and reagents control the stereochemistry of a reaction, guiding the design of more efficient and selective synthetic methods.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to determine a range of molecular properties that are crucial for understanding the reactivity and interactions of chiral amino acid esters. mdpi.comresearchgate.net These properties include electronic structure, charge distribution, and orbital energies.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and rationalizing chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). wikipedia.orgresearchgate.netyoutube.com
The energy and shape of the HOMO and LUMO determine the feasibility and stereoselectivity of a reaction. numberanalytics.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. numberanalytics.com In the context of amino acid esters, FMO analysis can help to understand their nucleophilic and electrophilic character. The HOMO, often localized on the amino group, is associated with nucleophilicity, while the LUMO, typically centered on the carbonyl carbon of the ester group, relates to electrophilicity. youtube.com By analyzing the FMOs of reactants and catalysts, chemists can predict how they will interact and which reaction pathways will be favored. numberanalytics.com
Molecular Electrostatic Surface Potential (MESP) analysis provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netchemrxiv.orgrsc.org It is a valuable tool for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which play a critical role in molecular recognition and catalysis. researchgate.netchemrxiv.orgnih.govnih.gov
The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). researchgate.netnih.gov For an amino acid ester, the region around the oxygen atoms of the carbonyl group will typically show a negative potential, indicating a site for electrophilic attack or hydrogen bond donation. The area around the amino group's hydrogen atoms will exhibit a positive potential, making it a potential hydrogen bond donor site.
MESP analysis can be used to predict how a substrate like (S)-Methyl 2-amino-5-methylhexanoate will bind to a receptor or the active site of an enzyme. nih.gov The complementary electrostatic interactions between the substrate and the binding site are crucial for both binding affinity and enantioselectivity. nih.gov
Molecular Dynamics Simulations for Enzyme Engineering and Substrate Binding
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. researchgate.net This technique is particularly powerful for investigating enzyme catalysis and for guiding enzyme engineering efforts. nih.govyoutube.comrroij.comrsc.org
By simulating the interaction of a substrate, such as a chiral amino acid ester, with an enzyme, MD can reveal the key residues involved in substrate binding and catalysis. nih.gov This information is invaluable for rational enzyme design, where specific mutations are introduced to improve properties like activity, stability, or stereoselectivity. researchgate.netrroij.comrsc.org
For example, MD simulations can be used to understand why an enzyme preferentially binds one enantiomer of a substrate over the other. nih.gov By analyzing the trajectories of the two enantiomers in the enzyme's active site, researchers can identify differences in their binding modes and interactions that account for the observed enantioselectivity. This knowledge can then be used to design mutants with enhanced stereoselectivity. Recent advances integrate MD simulations with machine learning to accelerate the discovery and engineering of tailor-made enzymes for specific industrial applications. rroij.com
X-ray Crystallography and Conformational Analysis of Related Structures
X-ray crystallography is an essential experimental technique for determining the three-dimensional structure of molecules, including amino acids and their derivatives, with atomic resolution. nih.gov The crystal structures of related compounds provide valuable information about preferred conformations and intermolecular interactions. sci-hub.seresearchgate.net
For instance, the X-ray structure of the leucine-binding protein reveals the conformational changes that occur upon ligand binding and provides insights into the basis of its specificity for leucine (B10760876) and other amino acids. nih.govresearchgate.net Such studies show how the protein's binding pocket adapts to accommodate the side chain of the amino acid, forming specific hydrogen bonds and van der Waals interactions. nih.govresearchgate.net
Conformational analysis of a large number of aromatic amino acid structures determined by X-ray crystallography has revealed that they tend to adopt a limited number of low-energy conformations. sci-hub.se These preferred conformations are governed by the torsional angles of the amino acid backbone and side chain. This information is crucial for building accurate models of peptides and proteins and for understanding how they fold and interact.
Advanced Biocatalytic Strategies for Chiral Amino Acid Esters and Analogs
Enzyme Engineering for Enhanced Catalytic Activity and Stereoselectivity
Wild-type enzymes often exhibit limitations such as low activity, insufficient stability, or inadequate stereoselectivity for industrial applications. nih.gov Protein engineering techniques are therefore employed to tailor enzyme properties to meet specific process requirements. researchgate.net Two primary strategies, directed evolution and rational design, have been instrumental in developing robust biocatalysts for the synthesis of chiral amino acids and their derivatives. researchgate.netnih.gov
Directed Evolution involves mimicking natural evolution in the laboratory through iterative rounds of random mutagenesis, gene recombination, and high-throughput screening. rug.nl This approach does not require detailed knowledge of the enzyme's structure or mechanism. For instance, a lipase (B570770) from Pseudomonas aeruginosa (PAL) was engineered through successive rounds of random and saturation mutagenesis to enhance its ability to hydrolyze a chiral ester. The wild-type enzyme had an enantioselectivity (E-value) of 1.1, which was increased to 25.8 in the best variant, which incorporated five amino acid substitutions. nih.gov This demonstrates the power of directed evolution to significantly boost an enzyme's stereoselectivity.
Rational and Semi-Rational Design relies on knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. frontiersin.org By identifying key amino acid residues in the active site that influence substrate binding and catalysis, specific mutations can be introduced via site-directed mutagenesis to improve performance. For example, engineering the substrate-binding pocket of transaminases has been shown to be crucial for accepting bulkier substrates, a common challenge with wild-type enzymes. nih.gov By mutating residues that cause steric hindrance, the substrate scope of these enzymes can be expanded to accommodate non-natural ketones and produce a wider variety of chiral amines. rsc.org
The table below illustrates the impact of enzyme engineering on the enantioselectivity of a lipase for the hydrolysis of various α-substituted p-nitrophenyl esters, showcasing a significant improvement over the wild-type enzyme. acs.org
| Substrate | Wild Type E-value | Evolved Variant E-value |
| 2-Methyl-decanoic acid p-nitrophenyl ester | 1.1 | 25.8 |
| 2-Phenyl-propionic acid p-nitrophenyl ester | 2.0 | 45 |
| 2-Chloro-propionic acid p-nitrophenyl ester | 5.0 | 90 |
| Mandelic acid p-nitrophenyl ester | 15 | 276 |
This interactive table is based on data from directed evolution studies on lipases for hydrolyzing chiral esters, demonstrating the potential for enhancing stereoselectivity. nih.govacs.org
Substrate Scope and Specificity of Biocatalysts
The utility of a biocatalyst is largely determined by its substrate scope—the range of compounds it can effectively transform. nih.gov For the synthesis of (S)-Methyl 2-amino-5-methylhexanoate, enzymes such as lipases and transaminases are of particular interest.
Lipases are widely used for the kinetic resolution of racemic esters and alcohols. researchgate.netnih.gov Their substrate promiscuity allows them to act on a diverse array of molecules. researchgate.net However, their effectiveness can vary significantly depending on the substrate's structure. For example, in a screening of various commercial lipases for the kinetic resolution of 3-phenylbutanoic acid ethyl ester, different enzymes showed markedly different activities and selectivities. Lipases from Pseudomonas cepacia and Alcaligenes spp. exhibited excellent enantioselection (E >200), yielding the (S)-acid with high enantiomeric excess, while others were far less effective. almacgroup.com This highlights the importance of screening to find a suitable biocatalyst for a specific target like this compound.
Transaminases (TAs) are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net Wild-type TAs often have a narrow substrate scope, typically limited to small aliphatic amines. nih.gov However, protein engineering has successfully broadened their applicability to include sterically bulky substrates. nih.gov For instance, a D-amino acid transaminase from Blastococcus saxobsidens was found to have an expanded substrate specificity, showing activity towards both D-amino acids and primary (R)-amines. Structural analysis revealed that flexibility in the active site and a lack of bulky residues at the entrance facilitate the binding of diverse substrates. mdpi.comnih.gov
The following table presents data on the substrate scope of a novel transaminase discovered through metagenomics, showing its activity on various monoaromatic aldehydes and ketones. nih.gov
| Substrate (Amino Acceptor) | Relative Activity (%) |
| Benzaldehyde | 100 |
| 4-Hydroxybenzaldehyde | 95 |
| Vanillin | 88 |
| Acetophenone | 75 |
| 4-Methylbenzaldehyde | 60 |
This interactive table illustrates the broad substrate acceptance of a novel transaminase, a desirable trait for industrial biocatalysts. nih.gov
Novel Enzyme Discovery and Characterization
While engineering existing enzymes is a powerful strategy, the discovery of novel biocatalysts from nature's vast microbial diversity offers a complementary approach to finding enzymes with desired properties. researchgate.net Techniques like metagenomic screening and functional metaproteomics have revolutionized the search for new enzymes. frontiersin.org
Metagenomic screening allows for the exploration of the genetic material from entire microbial communities without the need to culture individual organisms in the lab. frontiersin.org This approach has led to the discovery of novel thermostable lipases from enrichment cultures maintained at high temperatures. nih.gov In one study, functional screening of metagenomic libraries from compost yielded 115 unique lipolytic enzymes, some of which could be valuable for industrial processes requiring robust biocatalysts. frontiersin.org Similarly, a novel transaminase capable of functionalizing lignin-derived monoaromatics was identified by screening a metagenomic library, demonstrating the potential to find enzymes for specific, high-value applications. nih.gov
Once a novel enzyme is discovered, it must be characterized to determine its properties and suitability for a given application. This involves expressing the gene in a suitable host (like E. coli), purifying the enzyme, and assessing its activity, stability, and substrate specificity under various conditions (e.g., temperature, pH, co-solvents). ucl.ac.ukresearchgate.net For example, a novel lipase (Lip906) discovered from a mangrove soil metagenomic library was found to be optimally active at 74°C and pH 7.8. It showed high resistance to commercial detergents and its preferred substrate was p-nitrophenyl myristate (C14), indicating its potential for industrial applications. researchgate.net
The characterization of a novel thermostable lipase discovered via metagenomics revealed the following properties. nih.gov
| Property | LipS | LipT |
| Optimal Temperature | 70°C | 75°C |
| Half-life at 70°C | 48 hours | 3 hours |
| Optimal Substrate Chain Length | C12, C14 | C12, C14 |
| Enantioselectivity for (R)-ibuprofen-phenyl ester | 99% ee | Not reported |
This interactive table summarizes the key characteristics of two novel lipases, LipS and LipT, identified through metagenomic screening. nih.gov
These advanced strategies in enzyme discovery and engineering are continually expanding the toolbox of biocatalysts available for the synthesis of chiral molecules like this compound, paving the way for more efficient, sustainable, and economically viable manufacturing processes. rsc.orgresearchgate.net
Emerging Trends and Future Research Directions
Innovations in Catalytic Asymmetric Synthesis for Chiral Amino Acid Esters
The development of efficient catalytic asymmetric methods for synthesizing chiral amino acid esters is a primary focus for organic chemists. These methods offer a reliable route to enantiomerically pure compounds, which are crucial as building blocks for pharmaceuticals and other biologically active molecules. yakhak.orgresearchgate.net A key area of innovation lies in the design of new chiral catalysts that can achieve high yields and excellent enantioselectivities under mild conditions. researchgate.net
One prominent strategy involves the use of transition metal complexes with chiral ligands. For instance, asymmetric hydrogenation of prochiral precursors using rhodium catalysts, such as those with Me-DuPHOS ligands, has proven effective for producing chiral amino acids with high enantiomeric excess (ee). researchgate.net Another approach is the asymmetric alkylation of glycine (B1666218) Schiff base Ni(II) complexes, which utilizes a recyclable chiral auxiliary to direct the stereochemical outcome of the reaction. nih.govmdpi.com This method has been successfully applied to the large-scale synthesis of various tailor-made amino acids. mdpi.com
Organocatalysis has also emerged as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net Chiral organic molecules are used to catalyze asymmetric reactions, avoiding the use of potentially toxic and expensive metals. researchgate.net These developments are paving the way for more sustainable and cost-effective syntheses of complex chiral molecules like (S)-Methyl 2-amino-5-methylhexanoate.
Table 1: Comparison of Catalytic Asymmetric Synthesis Methods
| Catalytic System | Reaction Type | Advantages | Key Findings/Examples |
|---|---|---|---|
| Rhodium-Me-DuPHOS | Asymmetric Hydrogenation | High enantioselectivity (high ee values). | Synthesis of (S)-3-cyano-5-methylhexanoate, a precursor to Pregabalin (B1679071). researchgate.net |
| Chiral Ni(II) Complexes | Asymmetric Alkylation | Recyclable chiral auxiliary, suitable for large-scale synthesis. | Preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. nih.govmdpi.com |
| Organocatalysts | Various (e.g., Aldol, Michael) | Metal-free, environmentally friendly, mild reaction conditions. researchgate.net | A reliable way to obtain a large range of α-amino acids in high yields and enantioselections. researchgate.net |
Advancements in Analytical Techniques for Stereochemical Control
Ensuring the enantiomeric purity of chiral compounds is critical, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. wikipedia.org Consequently, significant research is dedicated to advancing analytical techniques for precise stereochemical control.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for separating and quantifying enantiomers. yakhak.orgwikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used and have shown excellent performance in resolving the enantiomers of α-amino acid esters. yakhak.org The development of new CSPs continues to improve resolution and expand the range of separable compounds. wikipedia.org
Another powerful approach is the "indirect method," where enantiomers are derivatized with a chiral reagent to form diastereomers. fujifilm.com These diastereomers can then be separated using standard, non-chiral reversed-phase HPLC columns and detected by mass spectrometry (LC-MS) or fluorescence detectors. fujifilm.comresearchgate.net Reagents like Marfey's reagent (FDAA) and 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) are commonly used for this purpose. researchgate.net This method is particularly valuable for analyzing trace amounts of D-amino acids in complex biological samples. fujifilm.com
Table 2: Overview of Analytical Techniques for Chiral Amino Acid Esters
| Technique | Principle | Common Application | Advantages |
|---|---|---|---|
| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). wikipedia.org | Determination of enantiomeric purity of α-amino acid esters. yakhak.org | High accuracy, direct quantification. yakhak.org |
| Indirect LC-MS | Derivatization with a chiral agent to form diastereomers, followed by separation on a standard column. fujifilm.comresearchgate.net | Analysis of chiral amino acids in complex matrices. fujifilm.com | High sensitivity and selectivity, applicable to a wide range of compounds. fujifilm.com |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral column. | Analysis of volatile amino acid derivatives. | High resolution for volatile compounds. |
Novel Biocatalyst Design and Application
Biocatalysis is an increasingly attractive approach for the synthesis of chiral compounds due to the exceptional selectivity and efficiency of enzymes. researchgate.net The design of novel biocatalysts with tailored functions is a key area of research, offering greener and more efficient synthetic routes. researchgate.netnih.gov
One innovative strategy is the creation of "designer enzymes" by building new catalytic sites into existing protein scaffolds. researchgate.net This bottom-up approach allows for the development of enzymes that can catalyze reactions not found in nature. researchgate.net For example, artificial metalloenzymes are created by incorporating noble metal cofactors into protein scaffolds, combining the reactivity of transition metals with the selectivity of an enzyme environment. researchgate.netrsc.org
Another approach involves harnessing non-canonical amino acids (ncAAs) to introduce new chemical functionalities into proteins. nih.govrsc.org By expanding the genetic code, ncAAs with unique side chains can be incorporated into an enzyme's active site, enabling novel catalytic transformations. nih.gov Catalytic antibodies, which are antibodies raised against transition state analogues of a desired reaction, also represent a powerful class of custom-designed biocatalysts capable of accelerating a wide range of chemical reactions, including the formation of chiral centers. nih.govrsc.org These advanced biocatalytic systems hold immense promise for the enantioselective synthesis of non-proteinogenic amino acid esters like this compound.
Integration of Computational Methods in Synthetic Design
Computational chemistry is becoming an indispensable tool in the design and optimization of synthetic pathways. By modeling reaction mechanisms and predicting the properties of molecules and catalysts, computational methods can significantly accelerate the development of new synthetic strategies.
In the realm of biocatalyst design, computational approaches are used to generate initial enzyme designs based on the principles of transition state stabilization. nih.gov For instance, computational models can identify suitable protein scaffolds and predict mutations that would create an active site for a specific reaction. nih.gov These initial designs can then be optimized through experimental techniques like directed evolution. nih.gov
Computational methods are also employed to elucidate the mechanisms of asymmetric catalytic reactions. By understanding how a chiral catalyst interacts with a substrate at the molecular level, researchers can rationally design more effective catalysts with improved selectivity. This synergy between computational prediction and experimental validation is crucial for tackling complex synthetic challenges and designing efficient routes to enantiomerically pure compounds.
Exploration of New Synthetic Pathways for Non-Proteinogenic Amino Acid Esters
The demand for structurally diverse non-proteinogenic amino acids (NPAAs) in drug discovery and materials science is driving the exploration of novel synthetic pathways. nih.govnih.gov These compounds offer a way to fine-tune the biological activity and physical properties of peptides and other molecules. nih.gov
One emerging strategy is the direct C–H functionalization of existing amino acid derivatives. mdpi.com This approach allows for the modification of the amino acid side chain in a highly efficient and atom-economical manner. For example, palladium-catalyzed δ-C(sp3)–H olefination of aliphatic amines and amino acids has been reported as a novel route to synthesize long-chain NPAAs. nih.gov Photochemistry is also being merged with C-H functionalization to create diverse NPAAs under mild and environmentally friendly conditions. mdpi.com
Another versatile method involves the stereoselective alkylation of chiral glycine derivatives. chimia.chresearchgate.net These glycine equivalents can be alkylated with high diastereoselectivity, and the resulting products can be hydrolyzed under mild conditions to yield the desired non-proteinogenic amino acid esters. chimia.ch Such innovative synthetic strategies are expanding the chemical space accessible to researchers and providing new tools for creating novel molecules with unique properties. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Class/Use |
|---|---|
| This compound | Non-proteinogenic amino acid ester |
| (S)-Pregabalin | Pharmaceutical |
| Me-DuPHOS | Chiral ligand |
| (S)-3-cyano-5-methylhexanoate | Synthetic intermediate |
| (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Fluorinated amino acid derivative |
| Marfey's reagent (FDAA) | Chiral derivatizing agent |
| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) | Chiral derivatizing agent |
| Glycine | Proteinogenic amino acid |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescent derivatizing agent |
| o-phthalaldehyde (OPA) | Derivatizing agent |
| (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | Synthetic intermediate |
| (S)-2-bromo-4-methyl-pentanoic acid | Synthetic intermediate |
| Diethyl malonate | Reagent |
| Potassium cyanide | Reagent |
| Hydrogen cyanide | Reagent |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (S)-Methyl 2-amino-5-methylhexanoate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries to control stereochemistry. Purification methods such as chiral HPLC or recrystallization with enantiopure resolving agents can enhance purity. Solvent selection (e.g., anhydrous THF or dichloromethane) and temperature control (e.g., -20°C to prevent racemization) are critical for reaction efficiency. Structural analogs like tert-butyl 2-amino-5-methylhexanoate (CAS 34582-33-7) provide insights into protecting group strategies .
Q. How can researchers characterize the purity and stereochemical configuration of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with UV detection or GC-MS (e.g., NIST-standardized methods) to assess chemical purity .
- Stereochemistry : Chiral GC columns (e.g., cyclodextrin-based phases) or polarimetry can confirm enantiomeric excess. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive stereochemical assignments .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work under a fume hood to avoid inhalation. In case of exposure, rinse thoroughly with water and consult safety data sheets (SDS) for specific first-aid measures. Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations) against experimental kinetics data (e.g., reaction rates under varying temperatures).
- Step 2 : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental variables.
- Step 3 : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. Contradictions in oxidation/reduction outcomes (e.g., amine vs. alcohol derivatives) may arise from solvent polarity or catalyst decomposition .
Q. How can systematic reviews integrate fragmented data on the biological activity of this compound?
- Methodological Answer :
- Data Aggregation : Use PRISMA guidelines to screen studies for inclusion criteria (e.g., in vitro enzyme inhibition assays).
- Meta-Analysis : Apply fixed-effects models to quantify effect sizes across studies, adjusting for confounders (e.g., assay pH or temperature variations).
- Gaps Identification : Highlight understudied areas, such as interactions with non-target proteins, using tools like STRING database .
Q. What advanced techniques optimize the scalability of this compound synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing racemization risks during scale-up.
- Enzymatic Catalysis : Lipases or transaminases offer stereoselective routes under mild conditions. For example, tert-butyl ester analogs (CAS 34582-33-7) have been synthesized enzymatically with >99% ee .
Q. How do structural modifications of this compound affect its physicochemical properties?
- Methodological Answer :
- Modification Examples : Introduce methyl groups at the 5-position (e.g., ethyl 3-amino-5-methylhexanoate hydrochloride, CAS 2644740-06-5) to alter lipophilicity.
- Analysis : Measure logP values via shake-flask method or computational tools (e.g., ChemAxon). Correlate solubility changes with bioactivity using dose-response curves .
Tables of Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Chiral Purity Analysis | Chiral GC (Cyclodextrin phase, NIST) | |
| Enantiomeric Excess | 98% via polarimetry (c=1, CHCl₃) | |
| Stability | -20°C, argon atmosphere, 12-month shelf life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
